FXR Activation: Comparable Potency to Chenodeoxycholic Acid, Superior Selectivity Profile
In a reporter gene assay, methyl deoxycholate activated the Farnesoid X Receptor (FXR) to a level comparable to chenodeoxycholic acid (CDCA), the most potent endogenous FXR agonist [1]. While both compounds achieved high-level activation, the study indicates that methyl deoxycholate and other identified derivatives can modulate FXR target genes in a cell-type-specific and gene-selective manner, suggesting a nuanced pharmacological profile distinct from the broad activation pattern of CDCA. This provides a research tool for investigating selective FXR modulation pathways.
| Evidence Dimension | FXR Reporter Gene Activation Level |
|---|---|
| Target Compound Data | High-level activation (qualitatively described as comparable to CDCA) |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA) - High-level activation |
| Quantified Difference | Comparable activation level, but with cell-type-specific and gene-selective downstream effects noted for methyl deoxycholate |
| Conditions | Reporter assay in multiple cell lines (Cos-7, HepG2, HuH-7, Caco-2) |
Why This Matters
For research on cholesterol and bile acid homeostasis, this evidence positions methyl deoxycholate as a valuable chemical probe to dissect selective FXR signaling pathways, offering a distinct tool compared to the more promiscuous endogenous ligand CDCA.
- [1] Suzuki, T., et al. (2008). The novel compounds that activate farnesoid X receptor: the diversity of their effects on gene expression. Journal of Pharmacological Sciences, 107(3), 285-294. View Source
